(1-Benzoylpiperidin-4-yl)methanamine chemical properties and structure
(1-Benzoylpiperidin-4-yl)methanamine chemical properties and structure
An In-Depth Technical Guide to (1-Benzoylpiperidin-4-yl)methanamine: A Privileged Scaffold in Modern Drug Discovery
Introduction
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in a multitude of biologically active compounds, earning them the designation of "privileged structures." The benzoylpiperidine motif is a prominent member of this class, recognized for its metabolic stability and its role as a versatile scaffold in drug design. This guide focuses on a key derivative, (1-Benzoylpiperidin-4-yl)methanamine, a molecule that serves as a critical building block for a diverse range of therapeutic agents. Its structure combines the rigidity of the piperidine ring, a key pharmacophoric element for interacting with various receptors, with the synthetic versatility of a primary aminomethyl group.
This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview of (1-Benzoylpiperidin-4-yl)methanamine. We will delve into its core chemical properties, present a detailed and validated synthetic protocol, discuss its spectral characterization, and explore its significant applications in the development of novel therapeutics, particularly in the fields of neuroscience and beyond.
Core Chemical Structure and Physicochemical Properties
(1-Benzoylpiperidin-4-yl)methanamine is a disubstituted piperidine derivative. The molecular architecture consists of a central piperidine ring, which is N-acylated with a benzoyl group at position 1. A methanamine (-CH₂NH₂) substituent at position 4 provides a crucial point for further chemical elaboration. This primary amine is a key functional group that allows for the introduction of diverse side chains to modulate biological activity and pharmacokinetic properties.
The combination of the lipophilic benzoyl group and the basic aminomethyl group imparts an amphiphilic character to the molecule, which is often advantageous for drug candidates targeting the central nervous system (CNS).
Key Physicochemical Data
The fundamental properties of (1-Benzoylpiperidin-4-yl)methanamine are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic applications.
| Property | Value | Source(s) |
| CAS Number | 262864-18-6 | |
| Molecular Formula | C₁₃H₁₈N₂O | |
| Molecular Weight | 218.3 g/mol | |
| Monoisotopic Mass | 218.1419 Da | |
| Appearance | Powder | |
| InChI Key | RKXTXWBKNWENJV-UHFFFAOYSA-N | |
| InChI | 1S/C13H18N2O/c14-10-11-6-8-15(9-7-11)13(16)12-4-2-1-3-5-12/h1-5,11H,6-10,14H2 | |
| Storage Temperature | Room Temperature |
Synthesis and Purification
The synthesis of (1-Benzoylpiperidin-4-yl)methanamine can be efficiently achieved through the selective N-benzoylation of the piperidine ring of a suitable precursor. A common and logical starting material is tert-butyl (piperidin-4-ylmethyl)carbamate, where the primary amine is protected with a tert-butyloxycarbonyl (Boc) group. This strategy ensures that acylation occurs exclusively at the secondary amine of the piperidine ring. The subsequent deprotection of the Boc group under acidic conditions yields the desired product.
This two-step approach provides a high degree of control and typically results in a high-purity product, which is critical for subsequent applications in drug synthesis.
Experimental Protocol: A Self-Validating System
This protocol describes a reliable method for the laboratory-scale synthesis of (1-Benzoylpiperidin-4-yl)methanamine.
Step 1: Synthesis of tert-butyl ((1-benzoylpiperidin-4-yl)methyl)carbamate
-
Reagent Preparation : To a solution of tert-butyl (piperidin-4-ylmethyl)carbamate (1.0 eq., commercially available) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.2 M), add a mild base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2-1.5 eq.).
-
Causality: An aprotic solvent is used to prevent reaction with the acyl chloride. The base is essential to neutralize the HCl byproduct generated during the acylation, driving the reaction to completion.
-
-
Acylation : Cool the solution to 0 °C in an ice bath. Add benzoyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Causality: The reaction is performed at 0 °C to control the exothermic nature of the acylation and minimize potential side reactions. Dropwise addition prevents a rapid temperature increase.
-
-
Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up : Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Causality: The NaHCO₃ wash neutralizes any remaining acid and removes the hydrochloride salt of the base. The water and brine washes remove water-soluble impurities.
-
-
Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate. This product is often of sufficient purity for the next step.
Step 2: Synthesis of (1-Benzoylpiperidin-4-yl)methanamine (Boc Deprotection)
-
Deprotection : Dissolve the crude intermediate from Step 1 in DCM (approx. 0.2 M). Add an excess of trifluoroacetic acid (TFA) (5-10 eq.) or a saturated solution of HCl in 1,4-dioxane.
-
Causality: Strong acids like TFA or HCl are required to cleave the acid-labile Boc protecting group, releasing the free primary amine.
-
-
Reaction : Stir the solution at room temperature for 1-2 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Isolation : Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
Purification : Dissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the product as its hydrochloride or trifluoroacetate salt. Filter the solid and wash with cold diethyl ether. To obtain the free base, the salt can be dissolved in water, basified with NaOH or NaHCO₃, and extracted with an organic solvent (e.g., ethyl acetate or DCM). Drying and evaporation of the solvent will yield the final product.
-
Trustworthiness: The purity of the final compound should be rigorously assessed using the characterization methods described in the following section.
-
Structural Characterization and Spectral Analysis
Unequivocal structural confirmation and purity assessment are paramount. The combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a complete picture of the molecule's identity.
Predicted NMR Data
While experimental spectra depend on the specific instrument and conditions, the following table outlines the expected chemical shifts for the key protons and carbons of the molecule.
| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Phenyl-H | 7.35 - 7.50 | Multiplet | Aromatic protons of the benzoyl group |
| Piperidine-H (axial/equatorial) | 2.80 - 4.60 | Multiplet | Protons on piperidine ring adjacent to N |
| -CH₂-NH₂ | ~2.70 | Doublet | Methylene protons adjacent to the primary amine |
| Piperidine-H (other) | 1.20 - 2.00 | Multiplet | Remaining piperidine ring and CH protons |
| -NH₂ | ~1.50 (variable) | Broad Singlet | Primary amine protons |
| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |
| C=O | ~170 | Carbonyl carbon |
| Phenyl C (quaternary) | ~136 | Aromatic C attached to C=O |
| Phenyl C-H | 126 - 130 | Aromatic carbons |
| Piperidine C (adjacent to N) | 40 - 50 | Piperidine carbons at positions 2 and 6 |
| -CH₂-NH₂ | ~45 | Methylene carbon |
| Piperidine C-H (other) | 28 - 40 | Remaining piperidine carbons |
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode would be expected to show a prominent protonated molecular ion [M+H]⁺ at an m/z value corresponding to the compound's molecular weight plus a proton (approx. 219.15).
Applications in Medicinal Chemistry
(1-Benzoylpiperidin-4-yl)methanamine is a highly valued scaffold in drug discovery due to its proven utility in constructing potent and selective ligands for various biological targets. Its derivatives have shown significant promise in treating CNS disorders.
-
Serotonin 5-HT1A Receptor Agonists : This scaffold is a cornerstone in the design of biased agonists for the 5-HT1A receptor. Biased agonism is a modern pharmacological concept where a ligand preferentially activates certain downstream signaling pathways over others. Derivatives of (1-Benzoylpiperidin-4-yl)methanamine have been developed as agonists that favor ERK1/2 phosphorylation, a pathway linked to robust antidepressant-like activity. These compounds show high affinity for the 5-HT1A receptor and excellent selectivity over other monoaminergic receptors.
-
Dual-Target Inhibitors for Alzheimer's Disease : The piperidine core is also utilized in the development of multi-target ligands for complex diseases like Alzheimer's. Research has explored 1-benzoylpiperidine derivatives as dual inhibitors of acetylcholinesterase (AChE), a key enzyme in cognitive function, and the serotonin transporter (SERT). By combining these two activities, such compounds aim to address both the cognitive and neuropsychiatric symptoms (like depression) of the disease.
The versatility of the scaffold lies in the ability to modify both the benzoyl ring and the primary amine, allowing for fine-tuning of the molecule's properties to achieve desired biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
Safety and Handling
According to its classification, (1-Benzoylpiperidin-4-yl)methanamine is considered hazardous. Users should adhere to standard laboratory safety protocols.
-
Signal Word : Warning
-
Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements : P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Always handle this compound in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Conclusion
(1-Benzoylpiperidin-4-yl)methanamine is more than just a chemical intermediate; it is a testament to the power of privileged structures in medicinal chemistry. Its robust and accessible synthesis, combined with the strategic placement of functional groups, provides a versatile platform for the design of sophisticated drug candidates. Its demonstrated success in developing novel 5-HT1A receptor agonists and multi-target ligands for neurodegenerative diseases highlights its continued importance. This guide serves as a foundational resource for scientists looking to leverage the unique chemical properties of this scaffold to drive innovation in therapeutic development.
